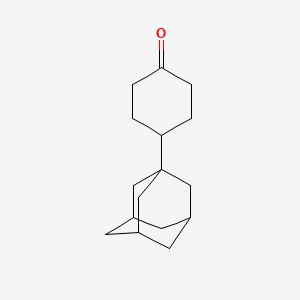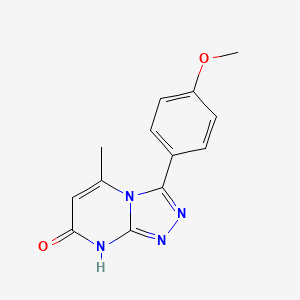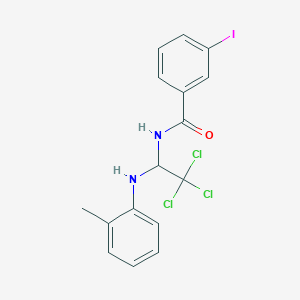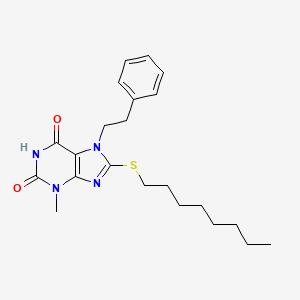
4-(1-Adamantyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Adamantyl)cyclohexanone is an organic compound with the molecular formula C16H24O. It features a cyclohexanone ring substituted with an adamantyl group at the 4-position. This compound is part of the adamantane family, known for its unique cage-like structure, which imparts significant stability and rigidity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)cyclohexanone typically involves the reaction of adamantane derivatives with cyclohexanone under specific conditions. One common method includes the Friedel-Crafts acylation of adamantane with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Friedel-Crafts acylation process, focusing on maximizing yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Adamantyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantyl group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Produces carboxylic acids or diketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
4-(1-Adamantyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a precursor for other functionalized adamantane derivatives.
Mécanisme D'action
The mechanism of action of 4-(1-Adamantyl)cyclohexanone involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance and rigidity, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclohexanone moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Adamantyl)cyclohexanol: Similar structure but with an alcohol group instead of a ketone.
1-(1-Adamantyl)-4-methyl-2-azetidinone: Contains an adamantyl group but with a different core structure.
4-(1-Adamantyl)phenol: Features an adamantyl group attached to a phenol ring.
Uniqueness
4-(1-Adamantyl)cyclohexanone is unique due to its combination of the adamantyl group and the cyclohexanone ring. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
29799-09-5 |
|---|---|
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
4-(1-adamantyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H24O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2 |
Clé InChI |
IHODPAPVXPRSCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)

![N-{4-[2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl}-N,N-dimethylamine](/img/structure/B11991260.png)

![N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide](/img/structure/B11991271.png)
![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)




![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-bromophenyl)methanone](/img/structure/B11991314.png)
![9-Bromo-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991317.png)

